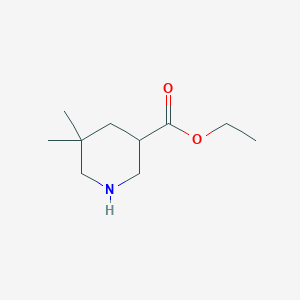
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Biphasic Mixture: Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the Boc-protected amine group.
Reduction: Reduction reactions can be used to remove the Boc group under specific conditions.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide.
Substitution: Selective cleavage of the Boc group can be performed using aluminum chloride or trimethylsilyl iodide followed by methanol.
Major Products Formed
The major products formed from these reactions include the deprotected amine, carbamic acid, and carbon dioxide .
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate involves the protection of the amine group through the formation of a Boc-protected intermediate. The Boc group can be removed under acidic conditions, releasing the free amine . The resonance stabilization of the Boc group facilitates its cleavage, resulting in the formation of a carbocation that can be stabilized by elimination .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate is unique due to its specific stereochemistry and the presence of the Boc-protected amine group, which makes it particularly useful in selective organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H21NO4/c1-7-11(5,8(13)15-6)12-9(14)16-10(2,3)4/h7H2,1-6H3,(H,12,14)/t11-/m1/s1 |
InChI Key |
OWIDXRVUSQXPHR-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
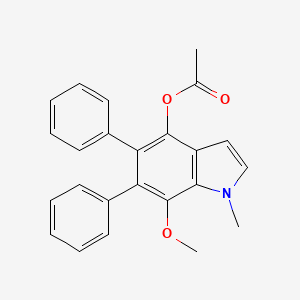
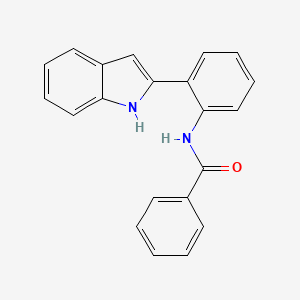
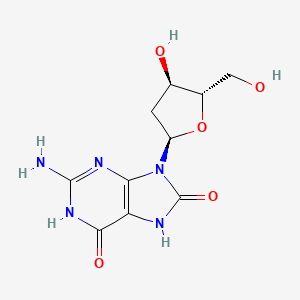
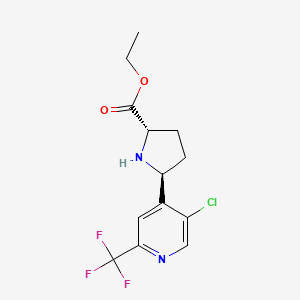
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
